molecular formula C28H25N2O2P B2912344 (Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide CAS No. 324057-90-1

(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide

Cat. No. B2912344
CAS RN: 324057-90-1
M. Wt: 452.494
InChI Key: ZTXZCBUVQLSKPX-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide” is a complex organic molecule. It contains a benzamide group, a benzylamine group, and a phenylvinyl group . The benzamide group consists of a benzene ring attached to an amide group (-CONH2), the benzylamine group consists of a benzene ring attached to an amine group (-NH2), and the phenylvinyl group consists of a benzene ring attached to a vinyl group (-CH=CH2) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene rings in the benzamide and benzylamine groups are aromatic, meaning they have a cyclic, planar arrangement of p-orbitals that allows for delocalized π electrons . The vinyl group introduces a degree of unsaturation with its carbon-carbon double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the benzene rings could undergo electrophilic aromatic substitution, while the amine and amide groups might participate in nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar amide and amine groups could enhance its solubility in polar solvents . The aromatic benzene rings could contribute to its UV-visible absorption spectrum .

properties

IUPAC Name

N-[(Z)-1-[(benzylamino)-phenylphosphoryl]-2-phenylethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N2O2P/c31-28(25-17-9-3-10-18-25)30-27(21-23-13-5-1-6-14-23)33(32,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-21H,22H2,(H,29,32)(H,30,31)/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZCBUVQLSKPX-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide

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